molecular formula C17H14N2O4 B287079 Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate

Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate

Cat. No. B287079
M. Wt: 310.3 g/mol
InChI Key: BZENDLZZNUTGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate, also known as BISA, is a chemical compound that has gained significant attention in the field of scientific research. BISA is a benzisoxazole derivative that has been synthesized for various applications, including medicinal and biological research.

Mechanism of Action

The mechanism of action of Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in cellular processes. Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate has been found to bind to the active site of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation. This binding inhibits the activity of COX-2, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate can inhibit the proliferation of cancer cells and induce apoptosis. Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate has also been found to inhibit the expression of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In vivo studies have shown that Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate can reduce the growth of tumors and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate in lab experiments is its high purity and stability. Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate can be easily synthesized and purified, making it a reliable compound for research purposes. However, one of the limitations of using Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the study of Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate. One potential area of research is the development of Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the investigation of the anti-viral properties of Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate, which may have potential applications in the development of new antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate and its potential applications in various areas of research.

Synthesis Methods

The synthesis of Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate involves the reaction between 2-aminobenzoic acid and 3-bromo-1,2-benzisoxazole in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The reaction occurs under reflux for several hours, and the product is obtained through the filtration and recrystallization process. The purity of the synthesized Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate has been extensively studied for its potential applications in medicinal and biological research. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate

Molecular Formula

C17H14N2O4

Molecular Weight

310.3 g/mol

IUPAC Name

methyl 2-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C17H14N2O4/c1-22-17(21)12-7-2-4-8-13(12)18-16(20)10-14-11-6-3-5-9-15(11)23-19-14/h2-9H,10H2,1H3,(H,18,20)

InChI Key

BZENDLZZNUTGBW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=NOC3=CC=CC=C32

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=NOC3=CC=CC=C32

Origin of Product

United States

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